molecular formula C18H18ClNO4 B2927496 [(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1323666-36-9

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2927496
CAS No.: 1323666-36-9
M. Wt: 347.8
InChI Key: NXYXUUASFSSVIF-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with the molecular formula C17H18ClNO4. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chlorophenyl group, a carbamoyl group, and an ethoxyphenyl group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to target kinases , which play a crucial role in signal transduction pathways within cells, regulating cellular functions such as metabolism, growth, and differentiation.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the target molecules.

Biochemical Pathways

Given its potential interaction with kinases , it could influence various signaling pathways within the cell, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s molecular weight of 55909 and its logP value of 5.936 suggest that it may have good membrane permeability, which could influence its bioavailability.

Result of Action

Based on its potential interaction with kinases , it could influence various cellular processes, including cell growth, differentiation, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 4-chlorophenyl isocyanate with 2-(4-ethoxyphenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chlorophenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
  • [(4-Chlorophenyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate
  • [(4-Chlorophenyl)carbamoyl]methyl 2-(4-bromophenyl)acetate

Uniqueness

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYXUUASFSSVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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